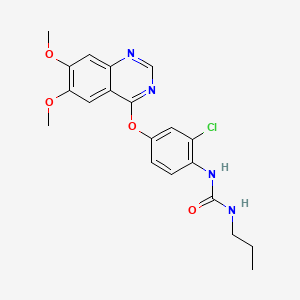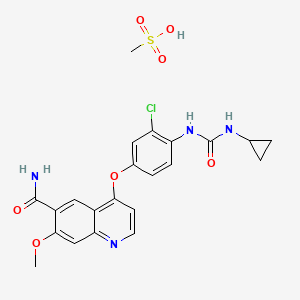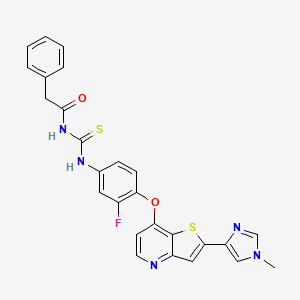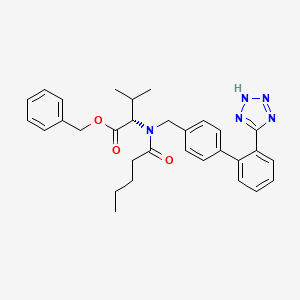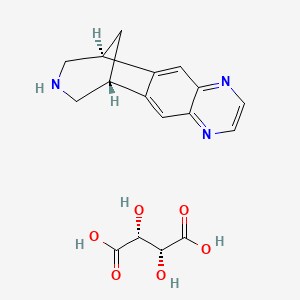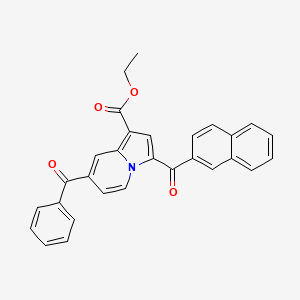
CHF-4227
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of CHF4227 involves several steps starting from the natural isoflavone formononetin . Here is a detailed synthetic route:
Esterification: Formononetin is esterified with pivaloyl chloride to form pivalate.
Hydrogenation: The pivalate is then subjected to catalytic hydrogenation in the presence of palladium on barium sulfate to yield a chromane derivative.
Grignard Reaction: The Grignard reagent, prepared from 4-(benzyloxy)benzyl chloride, is condensed with the chromane derivative to form a tertiary alcohol.
Hydrogenolysis: The O-benzyl protecting group is removed by catalytic hydrogenolysis to yield phenol.
Alkylation: The phenol is alkylated with N-(2-chloroethyl)piperidine and potassium carbonate, with simultaneous pivalate ester hydrolysis, to form the piperidylethyl ether.
Dehydration: The tertiary alcohol is finally dehydrated using hydrochloric acid in acetonitrile to produce CHF4227.
Chemical Reactions Analysis
CHF4227 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify its functional groups.
Substitution: CHF4227 can undergo substitution reactions, particularly involving its aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
CHF4227 has a wide range of scientific research applications:
Chemistry: It is used as a selective estrogen receptor modulator in various chemical studies to understand its binding affinity and efficacy.
Biology: In biological research, CHF4227 is used to study its effects on estrogen receptors in different cell lines and animal models.
Mechanism of Action
CHF4227 exerts its effects by binding with high affinity to human estrogen receptor-alpha and estrogen receptor-beta . This binding modulates the receptor’s activity, leading to various physiological effects. It compares favorably with raloxifene in preventing bone loss and antagonizing the stimulation of the uterus by 17alpha-ethynyl estradiol . The minimal uterine stimulation suggests a therapeutic advantage over other drugs used in postmenopausal therapy .
Comparison with Similar Compounds
CHF4227 is compared with other selective estrogen receptor modulators like raloxifene, lasofoxifene, and 17alpha-ethynyl estradiol . Here are some key points of comparison:
Raloxifene: CHF4227 has shown higher efficacy and potency in preventing bone loss and lowering serum cholesterol concentrations in animal models.
Lasofoxifene: CHF4227 differs in its lack of estrogenic effects on uterine tissue, making it a safer option for postmenopausal women.
17alpha-ethynyl estradiol: CHF4227 has minimal uterine stimulation compared to 17alpha-ethynyl estradiol, providing a therapeutic advantage.
Similar Compounds
- Raloxifene
- Lasofoxifene
- 17alpha-ethynyl estradiol
CHF4227 stands out due to its high receptor affinity, minimal uterine stimulation, and promising efficacy in preventing bone loss and reducing cholesterol levels .
Properties
Key on ui mechanism of action |
CHF 4227 binds with high affinity to the human estrogen receptor-alpha and beta. It compares favorably in efficacy and potency with raloxifene in preventing bone loss and in antagonizing EE2 stimulation of the uterus. This attribute along with the minimal uterine stimulation suggests a therapeutic advantage to CHF 4227 over EE2 or raloxifene for the treatment of postmenopausal women. |
|---|---|
CAS No. |
444643-64-5 |
Molecular Formula |
C30H33NO4 |
Molecular Weight |
471.6 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-4-[[4-(2-piperidin-1-ylethoxy)phenyl]methyl]-2H-chromen-7-ol |
InChI |
InChI=1S/C30H33NO4/c1-33-25-12-7-23(8-13-25)29-21-35-30-20-24(32)9-14-27(30)28(29)19-22-5-10-26(11-6-22)34-18-17-31-15-3-2-4-16-31/h5-14,20,32H,2-4,15-19,21H2,1H3 |
InChI Key |
ZUDXUNPSRMREOJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3)O)OC2)CC4=CC=C(C=C4)OCCN5CCCCC5 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3)O)OC2)CC4=CC=C(C=C4)OCCN5CCCCC5 |
Appearance |
Solid powder |
Key on ui other cas no. |
444643-64-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-(4-methoxy)phenyl-4-((4-(2-(1-piperidinyl)ethoxy)phenyl)methyl)-2H-1-benzopyran-7-ol CHF 4227 CHF-4227 CHF4227 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


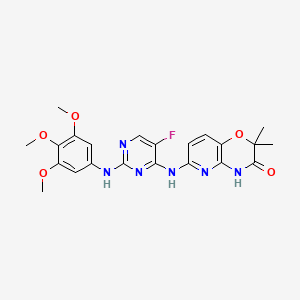
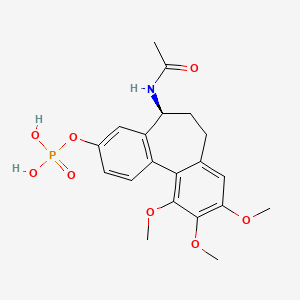
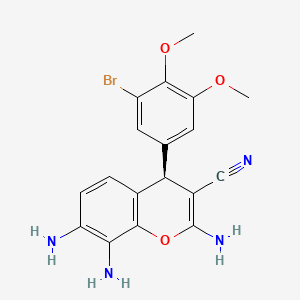
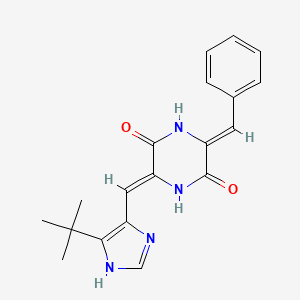
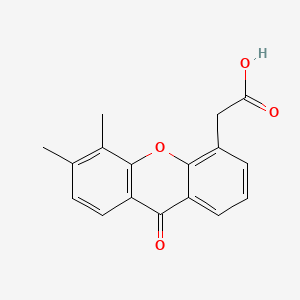
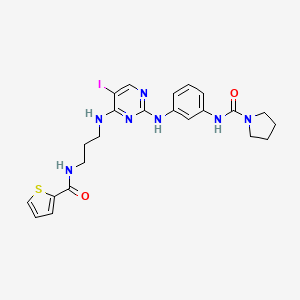
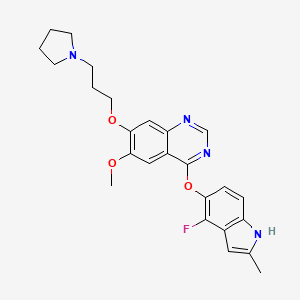
![19-methyl-3-(2-methylpropyl)-7-(pyrimidin-2-ylamino)-3,13,19,20-tetrazahexacyclo[14.7.0.02,10.04,9.011,15.017,21]tricosa-1(16),2(10),4(9),5,7,11(15),17,20-octaen-14-one](/img/structure/B1683798.png)
